molecular formula C20H20N4O8 B2918950 (4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(5-nitrofuran-2-yl)methanone oxalate CAS No. 1351614-43-1

(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(5-nitrofuran-2-yl)methanone oxalate

Cat. No.: B2918950
CAS No.: 1351614-43-1
M. Wt: 444.4
InChI Key: LGGDWLLZSZVRGJ-UHFFFAOYSA-N
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Description

The compound (4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(5-nitrofuran-2-yl)methanone oxalate is a complex organic molecule that features a benzimidazole moiety linked to a piperidine ring, which is further connected to a nitrofuran group

Mechanism of Action

Target of Action

It’s known that imidazole-containing compounds, such as this one, have a broad range of biological activities .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, depending on the specific biological activity . For instance, some imidazole derivatives can inhibit the growth of bacteria or fungi, while others can reduce inflammation or prevent the formation of ulcers .

Biochemical Pathways

Given the broad range of biological activities associated with imidazole derivatives, it’s likely that this compound affects multiple pathways . For example, it could interfere with the synthesis of essential components of bacterial cells, disrupt the signaling pathways involved in inflammation, or inhibit the enzymes responsible for ulcer formation .

Pharmacokinetics

Imidazole derivatives are generally known to be highly soluble in water and other polar solvents , which could potentially enhance their bioavailability.

Result of Action

Given the broad range of biological activities associated with imidazole derivatives, it’s likely that this compound has multiple effects at the molecular and cellular level . For example, it could inhibit the growth of bacteria or fungi, reduce inflammation, prevent the formation of ulcers, or exhibit antioxidant activity .

Action Environment

It’s known that the efficacy and stability of imidazole derivatives can be influenced by factors such as temperature, ph, and the presence of other substances . For example, certain imidazole derivatives can be more effective at lower temperatures or in acidic environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(5-nitrofuran-2-yl)methanone oxalate typically involves multiple steps:

    Formation of the Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Attachment of the Piperidine Ring: The benzimidazole derivative is then reacted with a piperidine derivative, often through a nucleophilic substitution reaction, where the benzimidazole nitrogen attacks a suitable electrophile on the piperidine ring.

    Introduction of the Nitrofuran Group: The final step involves the coupling of the piperidine-benzimidazole intermediate with a nitrofuran derivative, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrofuran group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.

    Reduction: The nitrofuran moiety can also be reduced to an amine under hydrogenation conditions.

    Substitution: The benzimidazole and piperidine rings can participate in various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Various halogenated or alkylated benzimidazole or piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound’s benzimidazole moiety is known for its potential as an antiparasitic agent. The nitrofuran group also contributes to its antimicrobial properties, making it a candidate for developing new antibiotics.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects, particularly in treating infections and possibly as an anticancer agent due to the bioactivity of its constituent groups.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as antimicrobial coatings or as a precursor in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    (2-(1H-benzo[d]imidazol-2-yl)phenyl)(4-methylpiperazin-1-yl)methanone: Similar structure but with a methylpiperazine instead of a piperidine ring.

    (4-(1H-imidazol-1-yl)benzoic acid: Contains an imidazole ring instead of a benzimidazole.

    Nitrofurantoin: A well-known nitrofuran antibiotic.

Uniqueness

The uniqueness of (4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(5-nitrofuran-2-yl)methanone oxalate lies in its combined structural features, which confer a broad spectrum of biological activities. Its ability to interact with multiple biological targets makes it a versatile compound for various applications in research and industry.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and unique properties compared to similar compounds

Properties

IUPAC Name

[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-(5-nitrofuran-2-yl)methanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4.C2H2O4/c23-18(16-5-6-17(26-16)22(24)25)20-9-7-13(8-10-20)11-21-12-19-14-3-1-2-4-15(14)21;3-1(4)2(5)6/h1-6,12-13H,7-11H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGGDWLLZSZVRGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC3=CC=CC=C32)C(=O)C4=CC=C(O4)[N+](=O)[O-].C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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